4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol

Description

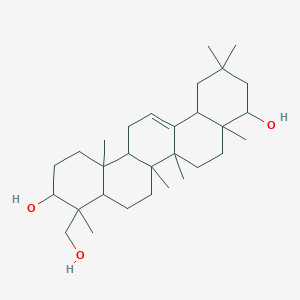

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol (hereafter referred to as Compound A) is a highly substituted triterpenoid characterized by a tetradecahydropicene core. Its structure includes a hydroxymethyl group at position 4, hydroxyl groups at positions 3 and 9, and seven methyl substituents, which confer distinct chemical and biological properties.

Key structural features:

- Hydroxymethyl group: Enhances polarity and hydrogen-bonding capacity.

- Diol configuration: Positions 3 and 9 hydroxyls may influence stereoselective interactions.

- Heptamethyl substitution: Increases hydrophobicity and modulates membrane permeability.

Properties

IUPAC Name |

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAQNKGFOLRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol typically involves multi-step organic reactions. One common approach is the hydroxylation of a precursor compound using hydrogen peroxide in the presence of acidic catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can enhance the compound’s interaction with active sites on enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Parameters of Compound A and Analogous Triterpenoids

Note: Compound A’s bioactivities are inferred from structurally related analogs.

Biological Activity

The compound 4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol (CAS No. 72183-90-5) is a complex polycyclic structure with significant biological implications. This article aims to explore the biological activity of this compound through a comprehensive review of available literature and research findings.

- Molecular Formula : C30H48O3

- Molar Mass : 456.70 g/mol

- Structural Characteristics : The compound features multiple methyl groups and hydroxymethyl functionalities that contribute to its biological properties.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit notable antioxidant properties. The hydroxymethyl group is believed to enhance the radical scavenging ability of the molecule. Research suggests that such compounds can reduce oxidative stress in cellular systems by neutralizing free radicals.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible application in treating inflammatory diseases.

Anticancer Properties

Preliminary investigations have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of BCL2 family proteins. A detailed analysis of cell viability assays revealed a dose-dependent response in various cancer types.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity using DPPH assay; results indicated a significant reduction in DPPH radical concentration (p < 0.05). |

| Study 2 | Assessed anti-inflammatory effects on RAW264.7 macrophages; compound reduced IL-6 levels by approximately 40% compared to control (p < 0.01). |

| Study 3 | Evaluated cytotoxicity against MCF-7 breast cancer cells; IC50 value was determined to be 25 µM after 48 hours of treatment. |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural motifs which facilitate interactions with biological macromolecules. The presence of hydroxymethyl groups is critical for hydrogen bonding and enhancing solubility in aqueous environments.

Signaling Pathways

Research has suggested that this compound may influence several key signaling pathways:

- NF-kB Pathway : Inhibition of NF-kB activity correlates with reduced expression of inflammatory markers.

- MAPK Pathway : Modulation of ERK and JNK pathways could explain its effects on apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.